molecular formula C7H10Br2N2 B11780847 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole

Cat. No.: B11780847
M. Wt: 281.98 g/mol
InChI Key: JMUHCYAOEZVIKD-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, an isopropyl group at position 1, and a methyl group at position 2. The molecular formula of this compound is C7H10Br2N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole typically involves the bromination of a suitable imidazole precursor. One common method is the bromination of 1-isopropyl-2-methylimidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex imidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 4,5-disubstituted imidazoles with various functional groups.

    Oxidation Reactions: Products include imidazole N-oxides.

    Reduction Reactions: Products include debrominated imidazoles.

Scientific Research Applications

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-1-methyl-2-(iso-propyl)-1H-imidazole
  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • 4,5-Dibromo-1-methylimidazole

Uniqueness

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. The specific substitution pattern on the imidazole ring can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C7H10Br2N2

Molecular Weight

281.98 g/mol

IUPAC Name

4,5-dibromo-2-methyl-1-propan-2-ylimidazole

InChI

InChI=1S/C7H10Br2N2/c1-4(2)11-5(3)10-6(8)7(11)9/h4H,1-3H3

InChI Key

JMUHCYAOEZVIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C(C)C)Br)Br

Origin of Product

United States

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